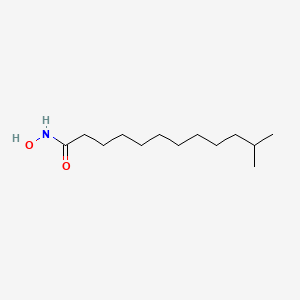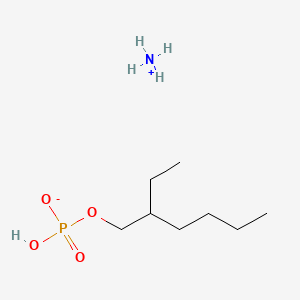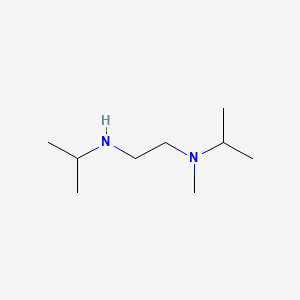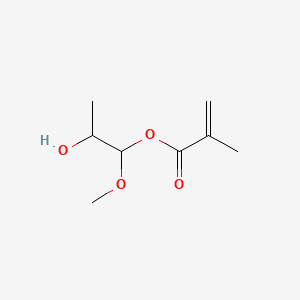
(E)-5-Tridecylidenefuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-Tridecylidenefuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with a tridecylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Tridecylidenefuran-2(5H)-one typically involves the condensation of furan-2(5H)-one with tridecylidene. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-5-Tridecylidenefuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The tridecylidene group can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tridecylfuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
(E)-5-Tridecylidenefuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-Tridecylidenefuran-2(5H)-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tridecylidene group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- (E)-5-Decylidenefuran-2(5H)-one
- (E)-5-Dodecylidenefuran-2(5H)-one
- (E)-5-Tetradecylidenefuran-2(5H)-one
Comparison: (E)-5-Tridecylidenefuran-2(5H)-one is unique due to its specific chain length, which can influence its physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, melting points, and reactivity, making it suitable for specific applications.
Properties
CAS No. |
77085-61-1 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(5E)-5-tridecylidenefuran-2-one |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h13-15H,2-12H2,1H3/b16-13+ |
InChI Key |
UQSPNCHPSSEQIM-DTQAZKPQSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/1\C=CC(=O)O1 |
Canonical SMILES |
CCCCCCCCCCCCC=C1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)







